molecular formula C16H22N2O3S B273170 butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether

butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether

Cat. No. B273170
M. Wt: 322.4 g/mol
InChI Key: SMJNUCGTOUZREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether, also known as BIIPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. In particular, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of cellular proteins.
Biochemical and Physiological Effects:
butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether. One area of interest is the development of new anticancer drugs based on the structure of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether. Another area of interest is the study of the role of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether in regulating protein degradation and turnover in cells. Additionally, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether and its potential applications in various fields.

Synthesis Methods

Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether can be synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with butyl chloroformate to produce 2-isopropylphenyl butyl carbonate. The resulting compound is then reacted with sodium hydride and 1H-imidazole-1-sulfonyl azide to yield butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether.

Scientific Research Applications

Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been shown to exhibit antitumor activity and could be used as a lead compound for developing new anticancer drugs. In biochemistry, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-butoxy-3-propan-2-ylphenyl)sulfonylimidazole

InChI

InChI=1S/C16H22N2O3S/c1-4-5-10-21-16-7-6-14(11-15(16)13(2)3)22(19,20)18-9-8-17-12-18/h6-9,11-13H,4-5,10H2,1-3H3

InChI Key

SMJNUCGTOUZREL-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C

Origin of Product

United States

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